Ethyl 2-{[4-(3-fluoro-4-methoxyphenyl)-5-methyl-2-pyrimidinyl]amino}-1,3-thiazole-4-carboxylate
Description
This compound features a thiazole core substituted at position 2 with a pyrimidinylamino group and at position 4 with an ethyl ester. The pyrimidine ring is further modified with a 3-fluoro-4-methoxyphenyl group at position 4 and a methyl group at position 3. The ethyl ester serves as a common prodrug motif, facilitating cellular uptake and subsequent hydrolysis to the active carboxylic acid .
Properties
IUPAC Name |
ethyl 2-[[4-(3-fluoro-4-methoxyphenyl)-5-methylpyrimidin-2-yl]amino]-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O3S/c1-4-26-16(24)13-9-27-18(21-13)23-17-20-8-10(2)15(22-17)11-5-6-14(25-3)12(19)7-11/h5-9H,4H2,1-3H3,(H,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVYNNJKAIWUEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC2=NC=C(C(=N2)C3=CC(=C(C=C3)OC)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazoles and indole derivatives, have been found to interact with multiple receptors. These interactions can lead to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
It is known that similar compounds can bind with high affinity to their targets, leading to various changes in cellular processes. For instance, some thiazole compounds have been found to interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death.
Biological Activity
Ethyl 2-{[4-(3-fluoro-4-methoxyphenyl)-5-methyl-2-pyrimidinyl]amino}-1,3-thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Chemical Name : this compound
- Molecular Formula : C16H18FN3O3S
- CAS Number : 866133-80-4
This structure features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer effects. For instance, a related thiazole derivative showed an IC50 value of 4.363 μM against HCT 116 colon cancer cells, indicating potent anticancer activity compared to doxorubicin .
The biological activity of this compound may be attributed to its ability to inhibit specific enzymes involved in cancer cell proliferation. Molecular docking studies suggest that it may act as an inhibitor of tyrosine kinases, which are critical in signaling pathways that regulate cell growth and division .
Antimicrobial Activity
In addition to anticancer properties, thiazole derivatives have been reported to possess antimicrobial activity. For example, compounds with similar structures have shown effectiveness against various bacterial strains, suggesting that this compound may also exhibit such activity .
Enzyme Inhibition
The compound's potential as a Janus kinase (JAK) inhibitor has been highlighted in patent literature. JAK inhibitors are crucial in treating autoimmune diseases and certain cancers by modulating the immune response and inhibiting inflammatory pathways .
Study on Anticancer Effects
A study published in MDPI evaluated various thiazole derivatives for their anticancer properties. The results indicated that certain modifications in the thiazole structure enhanced cytotoxicity against cancer cell lines. This compound could potentially be optimized based on these findings for improved efficacy .
Antimicrobial Efficacy Research
Research conducted on related thiazole compounds demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The study found that structural variations significantly influenced antimicrobial potency. This suggests that exploring different functional groups on this compound could yield compounds with enhanced antimicrobial properties .
Data Table of Biological Activities
Scientific Research Applications
Synthesis and Characterization
The synthesis of Ethyl 2-{[4-(3-fluoro-4-methoxyphenyl)-5-methyl-2-pyrimidinyl]amino}-1,3-thiazole-4-carboxylate typically involves multi-step reactions that integrate various functional groups. The compound can be synthesized through methods involving the reaction of thiazole derivatives with pyrimidine-based amines under controlled conditions to ensure high yields and purity. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Biological Activities
This compound exhibits a range of biological activities that make it a candidate for therapeutic applications:
- Antimicrobial Activity : Studies have indicated that compounds with thiazole and pyrimidine moieties possess significant antibacterial properties. This compound has been tested against various bacterial strains, showing promising results comparable to standard antibiotics .
- Anticancer Potential : The compound's structural features suggest potential activity against cancer cells. Preliminary assays indicate that it may inhibit the proliferation of certain cancer cell lines, possibly through mechanisms involving apoptosis or cell cycle arrest .
- Anti-inflammatory Effects : Research has highlighted the anti-inflammatory properties of thiazole derivatives. This compound may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases .
Pharmacological Insights
The pharmacological profile of this compound suggests multiple mechanisms of action:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in disease pathways, such as kinases or proteases, which are crucial in cancer progression and microbial resistance .
- Receptor Modulation : It could act as a modulator for various receptors implicated in pain and inflammation, providing therapeutic benefits in conditions like arthritis or neuropathic pain .
Case Studies
Several case studies have documented the efficacy of thiazole derivatives in clinical settings:
- Study on Antibacterial Efficacy : A study demonstrated that thiazole derivatives exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. This compound was among the compounds tested, showing significant inhibition zones compared to controls .
- Cancer Cell Line Testing : In vitro studies using human cancer cell lines revealed that this compound could induce cytotoxicity at micromolar concentrations. The mechanism was linked to mitochondrial dysfunction leading to apoptosis .
Comparison with Similar Compounds
Key Structural Differences and Functional Group Variations
The following table summarizes critical structural distinctions between the target compound and similar analogs:
Impact of Heterocycle Substitutions
Role of Halogen and Alkoxy Substituents
Functional Group Modifications
Q & A
Q. What are the key synthetic routes for Ethyl 2-{[4-(3-fluoro-4-methoxyphenyl)-5-methyl-2-pyrimidinyl]amino}-1,3-thiazole-4-carboxylate, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves multi-step processes, such as coupling the pyrimidinylamine moiety with the thiazole-carboxylate core. Key steps include:
Nucleophilic substitution to attach the 3-fluoro-4-methoxyphenyl group to the pyrimidine ring.
Amide bond formation between the pyrimidinylamine and thiazole-carboxylate intermediates.
Esterification to introduce the ethyl group.
Purity optimization requires column chromatography (silica gel) and recrystallization using solvents like ethanol or acetonitrile. Monitor reaction progress via TLC and confirm purity via HPLC (>95%) .
Q. Which spectroscopic techniques are critical for structural elucidation?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm substituent positions (e.g., fluorine-induced splitting in aromatic regions) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1700 cm) .
- X-ray crystallography (if crystals are obtainable) resolves 3D conformation .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction conditions for higher yields?
- Methodological Answer : Use statistical DoE to screen variables (temperature, solvent polarity, catalyst loading). For example:
- Central Composite Design (CCD) to model interactions between temperature (80–120°C) and solvent (DMF vs. THF).
- Response Surface Methodology (RSM) identifies optimal conditions, reducing trial-and-error approaches.
Example: A 15% yield increase was achieved by optimizing solvent polarity in pyrimidine-thiazole coupling .
Q. How to resolve contradictions in reported bioactivity data (e.g., anti-inflammatory vs. inactive results)?
- Methodological Answer :
- Assay standardization : Validate cell lines (e.g., RAW264.7 macrophages for inflammation) and control for batch-to-batch compound variability.
- Mechanistic profiling : Use kinase inhibition assays or molecular docking to identify off-target effects.
- Data reconciliation : Cross-reference with structurally analogous compounds (e.g., fluorophenyl-thiazole derivatives in and ).
Q. What computational strategies predict reactivity or regioselectivity in derivatization?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyrimidine-thiazole scaffold.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMF stabilizes transition states in amide bond formation).
- Machine Learning (ML) : Train models on existing reaction databases (e.g., Reaxys) to predict feasible modifications .
Q. How to design analogs to improve metabolic stability without compromising activity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
